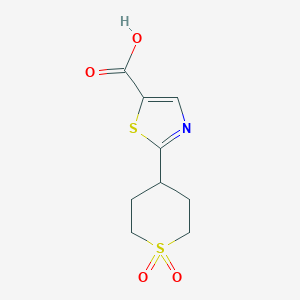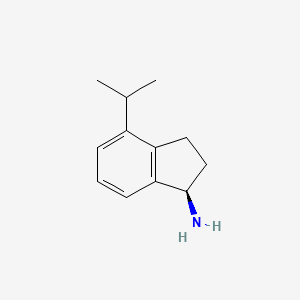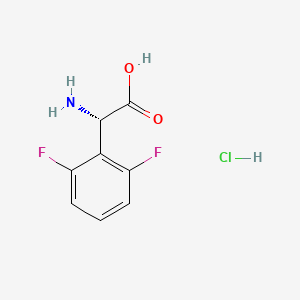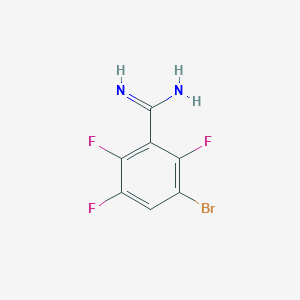
3-Bromo-2,5,6-trifluorobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,5,6-trifluorobenzimidamide is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core
Méthodes De Préparation
The synthesis of 3-Bromo-2,5,6-trifluorobenzimidamide typically involves the introduction of bromine and fluorine atoms onto a benzimidamide scaffold. One common method involves the use of bromination and fluorination reactions. For instance, starting from a suitable benzimidamide precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents such as Selectfluor or other fluorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
3-Bromo-2,5,6-trifluorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2,5,6-trifluorobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,5,6-trifluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
3-Bromo-2,5,6-trifluorobenzimidamide can be compared with other halogenated benzimidamides, such as:
- 3-Chloro-2,5,6-trifluorobenzimidamide
- 3-Iodo-2,5,6-trifluorobenzimidamide
- 3-Fluoro-2,5,6-trifluorobenzimidamide
Compared to these similar compounds, this compound may exhibit different reactivity and binding properties due to the presence of bromine, which is larger and more polarizable than chlorine and fluorine. This can influence its chemical behavior and interactions in various applications .
Propriétés
Formule moléculaire |
C7H4BrF3N2 |
|---|---|
Poids moléculaire |
253.02 g/mol |
Nom IUPAC |
3-bromo-2,5,6-trifluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H4BrF3N2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H3,12,13) |
Clé InChI |
YNEAZAVWNQNDDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C(=N)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


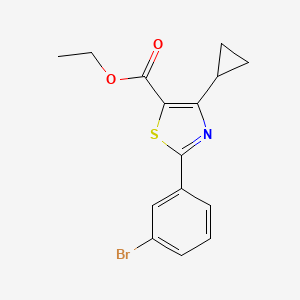

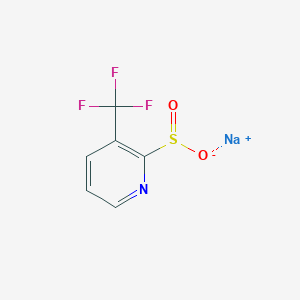
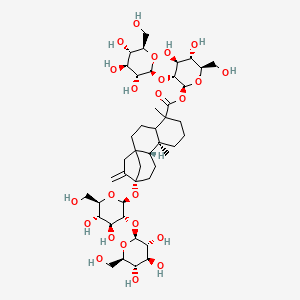
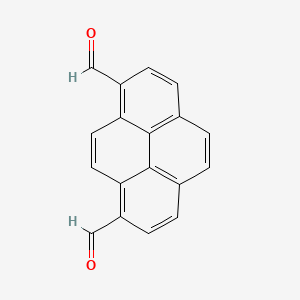

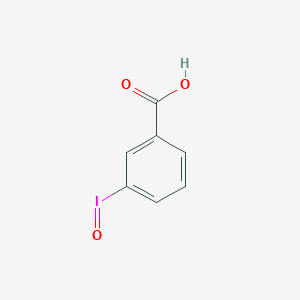

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
